4-[(5-Bromo-2-chlorophenoxy)methyl]oxane
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Overview
Description
4-[(5-Bromo-2-chlorophenoxy)methyl]oxane is an organic compound that features a bromine and chlorine-substituted phenoxy group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromo-2-chlorophenoxy)methyl]oxane typically involves the reaction of 5-bromo-2-chlorophenol with an appropriate oxane derivative under controlled conditions. The reaction may be catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes halogenation, etherification, and cyclization steps, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Bromo-2-chlorophenoxy)methyl]oxane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium thiocyanate in acetone
Properties
Molecular Formula |
C12H14BrClO2 |
---|---|
Molecular Weight |
305.59 g/mol |
IUPAC Name |
4-[(5-bromo-2-chlorophenoxy)methyl]oxane |
InChI |
InChI=1S/C12H14BrClO2/c13-10-1-2-11(14)12(7-10)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8H2 |
InChI Key |
JIVXVESNZCILES-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1COC2=C(C=CC(=C2)Br)Cl |
Origin of Product |
United States |
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